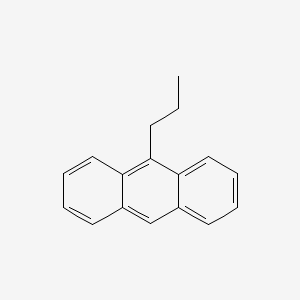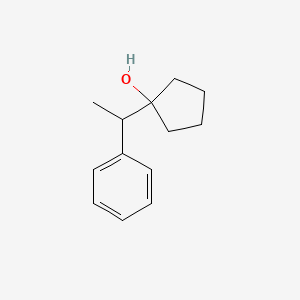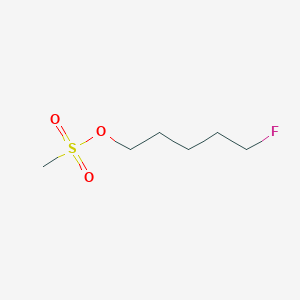
Peroxide, acetyl 3-chlorobenzoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, acetyl 3-chlorobenzoyl, is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly significant in organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, acetyl 3-chlorobenzoyl, typically involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition. For example, a mixture of 3-chlorobenzoyl chloride, hydrogen peroxide, and a base such as sodium hydroxide is stirred at low temperatures to yield the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, acetyl 3-chlorobenzoyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound, include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while substitution reactions can produce various substituted benzoyl compounds .
Applications De Recherche Scientifique
Peroxide, acetyl 3-chlorobenzoyl, has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It serves as a probe in studying oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the synthesis of fine chemicals and as a bleaching agent in the textile industry
Mécanisme D'action
The mechanism of action of peroxide, acetyl 3-chlorobenzoyl, involves the generation of free radicals. Upon decomposition, it produces reactive oxygen species (ROS) that can initiate various chemical reactions. These ROS interact with molecular targets such as DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved include the formation of peroxyl radicals and subsequent reactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
Acetyl peroxide: Another peroxide compound used in organic synthesis.
3-Chloroperoxybenzoic acid: A related compound with strong oxidizing capabilities.
Uniqueness
Peroxide, acetyl 3-chlorobenzoyl, is unique due to its specific reactivity and stability under certain conditions. It offers a balance between reactivity and safety, making it suitable for various applications where other peroxides might be too reactive or unstable .
Propriétés
Numéro CAS |
777-05-9 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
acetyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C9H7ClO4/c1-6(11)13-14-9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 |
Clé InChI |
XYEVNRMZKVBYDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OOC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


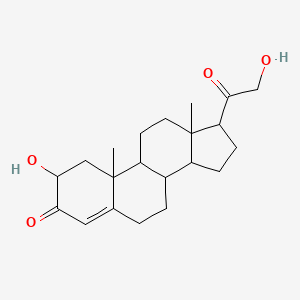

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
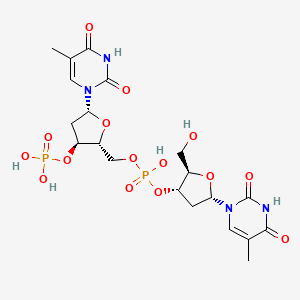
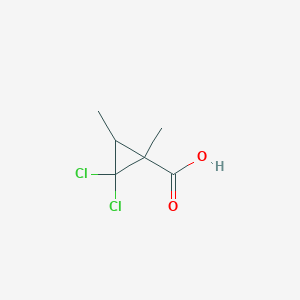

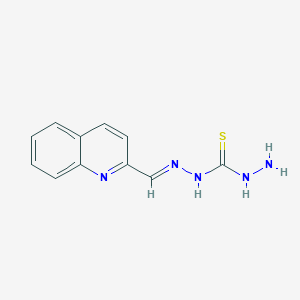
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
